molecular formula C15H13N3O3S2 B12209087 N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B12209087
M. Wt: 347.4 g/mol
InChI Key: NIUOOYUSMUQZEX-UHFFFAOYSA-N
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Description

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor such as thiosemicarbazide with a sulfonyl chloride under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a coupling reaction, often using a halogenated naphthalene derivative and a suitable base.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzenesulfonyl-methyl-amino)-3-nitro-naphthalen-1-yl)-acetamide
  • N-(5-(benzylsulfamoyl)naphthalen-1-yl)acetamide

Uniqueness

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure or have different substituents.

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C15H13N3O3S2/c1-23(20,21)15-18-17-14(22-15)16-13(19)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,17,19)

InChI Key

NIUOOYUSMUQZEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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